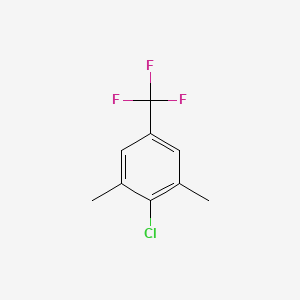
4-Chloro-3,5-dimethylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylbenzotrifluoride is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylbenzotrifluoride typically involves the chlorination of 3,5-dimethylbenzotrifluoride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat management. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 4-chloro-3,5-dimethylbenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation: Products include 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.
Reduction: The major product is 4-chloro-3,5-dimethylbenzene.
Scientific Research Applications
4-Chloro-3,5-dimethylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylbenzotrifluoride involves its interaction with specific molecular targets. The chlorine atom and trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution, electrophilic aromatic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Similar in structure but contains nitro groups instead of methyl groups.
4-Chloro-3-nitrobenzotrifluoride: Contains a nitro group and a chlorine atom.
4-Chlorobenzotrifluoride: Lacks the methyl groups present in 4-Chloro-3,5-dimethylbenzotrifluoride.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C9H8ClF3 |
|---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
2-chloro-1,3-dimethyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
DGVILDRFZRQNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


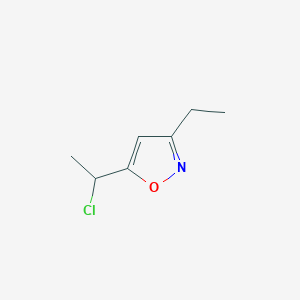
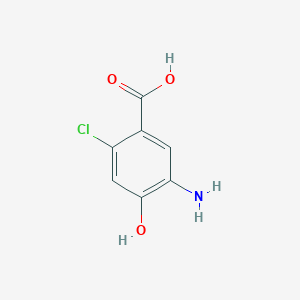
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
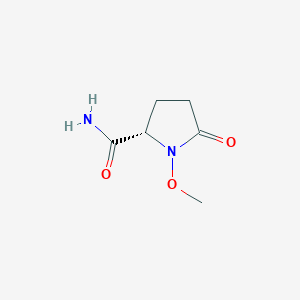
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
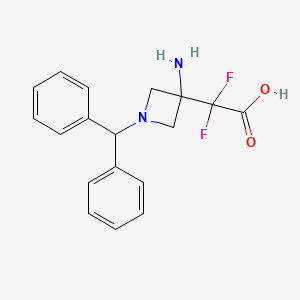


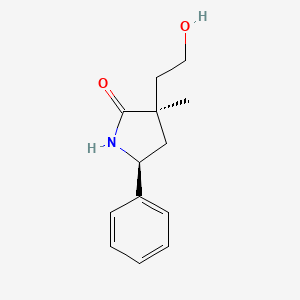
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)


![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
